molecular formula C17H22N4O2S B2909370 N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921469-25-2

N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2909370
CAS RN: 921469-25-2
M. Wt: 346.45
InChI Key: UZDZNJHAFNWUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a chemical compound that belongs to the class of thiazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has several potential applications in scientific research. It has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the progression of diseases, such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have anti-inflammatory effects and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide in lab experiments is its potential as a multi-targeted agent. It has been found to have activity against multiple targets, making it a promising candidate for the development of new drugs. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. One direction is to investigate its potential as a diagnostic tool for various diseases. Another direction is to further study its mechanism of action and identify its molecular targets. Additionally, there is a need to develop new methods for synthesizing and purifying this compound to improve its yield and purity. Finally, there is a need to conduct more preclinical studies to evaluate its safety and efficacy before it can be used in clinical trials.

Synthesis Methods

The synthesis of N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves the reaction between sec-butylamine, p-tolylisocyanate, and 2-bromoacetic acid. The reaction is carried out in the presence of a base and a solvent. The product is then purified by recrystallization or column chromatography. The yield of the product is around 60-70%.

properties

IUPAC Name

N-butan-2-yl-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-4-12(3)18-15(22)9-14-10-24-17(20-14)21-16(23)19-13-7-5-11(2)6-8-13/h5-8,10,12H,4,9H2,1-3H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDZNJHAFNWUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

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